3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid
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Overview
Description
3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid is a nitrogen-containing heterocyclic compound. It features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure combining pyrrole and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine core can improve potency by interacting with critical residues in the target proteins .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The development of novel bet bromodomain inhibitors with excellent potency and drug metabolism and pharmacokinetics (dmpk) properties was initiated based upon elaboration of a simple pyridone core .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid typically involves multi-step reactions. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolo[2,3-c]pyridine structure.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole and pyrazine ring structure and exhibit similar biological activities.
Indole derivatives: Indoles share a similar nitrogen-containing heterocyclic structure and are known for their diverse biological activities.
Uniqueness: 3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid is unique due to its specific pyrrolo[2,3-c]pyridine core, which imparts distinct chemical and biological properties compared to other nitrogen-containing heterocycles.
Properties
IUPAC Name |
3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12-5-2-8-3-6-13(7-4-9(14)15)11(16)10(8)12/h2-3,5-6H,4,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUBTBTKSRBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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